2-(5-Chloropyrazin-2-yl)propan-2-ol

Vue d'ensemble

Description

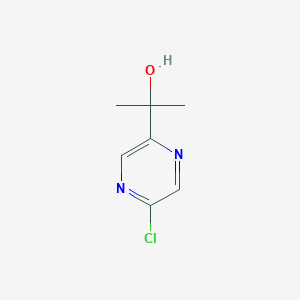

2-(5-Chloropyrazin-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H9ClN2O It is characterized by the presence of a chloropyrazine ring attached to a propanol group

Méthodes De Préparation

The synthesis of 2-(5-Chloropyrazin-2-yl)propan-2-ol typically involves the reaction of 5-chloropyrazine with appropriate reagents to introduce the propanol group. One common method involves the use of 5-chloropyrazine and a suitable alcohol in the presence of a catalyst under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

2-(5-Chloropyrazin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 2-(5-Chloropyrazin-2-yl)propan-2-ol serves as a valuable intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various reactions, including:

- Oxidation: Can be oxidized to form ketones or aldehydes.

- Reduction: Can be reduced to alcohols or amines.

- Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution.

These properties make it a crucial building block in organic synthesis, facilitating the development of new chemical entities .

Biology

The compound is being investigated for its biological activity , particularly as a potential lead compound in drug development. Research highlights its anticancer properties, especially against prostate cancer cell lines (PC-3 and LAPC-4). Studies have shown that compounds with a 5-chloro substitution exhibit significant anti-proliferative effects, with IC50 values indicating potent activity against both androgen-dependent and independent cell lines .

Case Study: Anticancer Activity

A study evaluated the effects of various compounds similar to this compound on prostate cancer cell lines. The results indicated that this compound could modulate androgen receptor activity, suggesting its potential use in treating castration-resistant tumors .

Medicine

In medical research, ongoing studies are exploring the therapeutic applications of this compound. Its potential to inhibit specific enzymes or receptors positions it as a candidate for developing treatments for various diseases. Notably, it has been linked to anti-inflammatory and autoimmune disease modulation through its interaction with cytokines .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its role as an intermediate in synthesizing agrochemicals and pharmaceuticals underscores its significance in industrial applications .

Mécanisme D'action

The mechanism of action of 2-(5-Chloropyrazin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparaison Avec Des Composés Similaires

2-(5-Chloropyrazin-2-yl)propan-2-ol can be compared with other similar compounds, such as:

2-(5-Bromopyrazin-2-yl)propan-2-ol: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.

2-(5-Fluoropyrazin-2-yl)propan-2-ol: Contains a fluorine atom, which can significantly alter its chemical and biological properties.

2-(5-Methylpyrazin-2-yl)propan-2-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Activité Biologique

2-(5-Chloropyrazin-2-yl)propan-2-ol, a compound with the molecular formula C8H10ClN2O, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chlorinated pyrazine ring, which is known to influence its biological activity. The presence of the hydroxyl group in the propanol moiety enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in cancer research and antiviral applications. Below are key findings from recent studies:

Anticancer Activity

-

Prostate Cancer Inhibition : A study evaluated compounds similar to this compound against prostate cancer cell lines (PC-3 and LAPC-4). The results showed that compounds with a 5-chloro substitution on the pyrazine ring had significant anti-proliferative effects, with IC50 values indicating potent activity against androgen-dependent and independent cell lines .

Compound IC50 (μM) Cell Line 5a 0.62 LAPC-4 9a 1.62 PC-3 10a >10 HepG2 - Mechanism of Action : The proposed mechanism involves the modulation of androgen receptor activity, suggesting a multi-target approach that may be beneficial for treating castration-resistant tumors .

Antiviral Activity

Recent investigations into pyrazine derivatives have highlighted their potential as inhibitors of viral proteases. For instance, certain derivatives have shown activity against Zika virus NS2B-NS3 proteases, with IC50 values ranging from 1.62 μM to over 10 μM depending on structural modifications .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural features:

- Chlorine Substitution : The position of chlorine on the pyrazine ring is crucial for enhancing anticancer activity.

- Hydroxyl Group : The presence of the hydroxyl group improves solubility and may facilitate interactions with biomolecular targets.

Study on Prostate Cancer

In a comparative study, various compounds were synthesized including analogs of this compound. The study focused on their antiandrogenic properties using PC-3 and LAPC-4 cell lines. Notably, compounds with modifications at the 5-position exhibited enhanced selectivity and potency compared to standard treatments like flutamide .

Antiviral Screening

Another study explored the antiviral potential of pyrazine derivatives against Zika virus. Compounds were tested in vitro for their ability to inhibit viral replication, revealing that modifications at specific positions on the pyrazine ring could yield significant increases in antiviral activity .

Propriétés

IUPAC Name |

2-(5-chloropyrazin-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-10-6(8)4-9-5/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGQOKCTJKGQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=N1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.